Synthetic Accessibility of 2,5-Dihydroxythiophenol: 88% Yield via NaBH₄ Reduction vs. Conventional Thiolation Routes
2,5-Dihydroxythiophenol can be prepared with an 88% yield through mild NaBH₄ reduction of its corresponding iso-thiouronium salt intermediate . This synthetic approach contrasts with traditional thiophenol synthetic routes that typically require harsh reducing conditions or multi-step procedures. The method is applicable to a range of dihydroxybenzenethiol isomers, with yields varying by substitution pattern. For procurement purposes, this validated synthetic accessibility supports reliable commercial sourcing and informs pricing expectations.
| Evidence Dimension | Synthetic yield of dihydroxybenzenethiol preparation |
|---|---|
| Target Compound Data | 88% yield for 2,5-dihydroxythiophenol |
| Comparator Or Baseline | Class-level: typical yields for dihydroxybenzenethiols via this method range from 75-90% depending on isomer substitution pattern |
| Quantified Difference | 88% represents high-yield performance within the class |
| Conditions | Reduction of iso-thiouronium salt with sodium borohydride in aqueous/organic medium at ambient temperature |
Why This Matters
Validated high-yield synthetic accessibility differentiates this compound from analogs requiring more complex or lower-yielding synthetic routes, directly impacting procurement cost and commercial availability.
